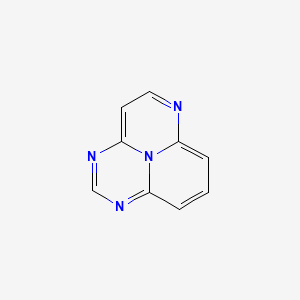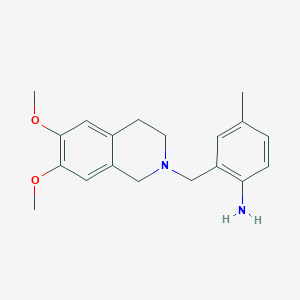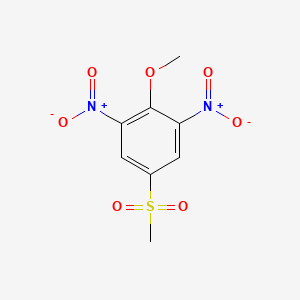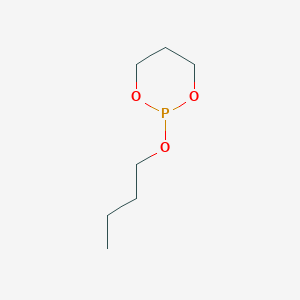
1,3,6,9b-Tetraazaphenalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6,9b-Tetraazaphenalene is a heterocyclic compound with the molecular formula C₉H₆N₄ and a molecular weight of 170.1707 g/mol . This compound is characterized by its unique structure, which includes four nitrogen atoms within a fused ring system. It is also known by other names, such as 1,3,6-Triazacyclo[3.3.3]azine .
Preparation Methods
The synthesis of 1,3,6,9b-Tetraazaphenalene typically involves cyclization reactions that incorporate nitrogen-containing precursors. One common synthetic route includes the reaction of appropriate nitriles with hydrazine derivatives under controlled conditions. Industrial production methods may involve similar cyclization reactions but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1,3,6,9b-Tetraazaphenalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the ring can be replaced by other functional groups.
Common Reagents and Conditions: Reagents such as sulfuric acid, sodium hydroxide, and various catalysts are often used in these reactions. Conditions may vary from mild to harsh, depending on the desired transformation.
Major Products: The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the compound.
Scientific Research Applications
1,3,6,9b-Tetraazaphenalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,6,9b-Tetraazaphenalene involves its interaction with various molecular targets. The nitrogen atoms in its structure allow it to form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo redox reactions makes it a versatile compound in both biological and chemical systems .
Comparison with Similar Compounds
1,3,6,9b-Tetraazaphenalene can be compared with other similar heterocyclic compounds, such as:
1,2,4-Triazine: Another nitrogen-containing heterocycle with different reactivity and applications.
1,3,5-Triazine: Known for its use in herbicides and resins.
Tetrazine: Used in click chemistry and bioorthogonal reactions.
Properties
CAS No. |
37159-99-2 |
|---|---|
Molecular Formula |
C9H6N4 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2,4,8,13-tetrazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene |
InChI |
InChI=1S/C9H6N4/c1-2-7-10-5-4-9-12-6-11-8(3-1)13(7)9/h1-6H |
InChI Key |
MAEGTYLEMVJXMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NC3=CC=NC(=C1)N23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10H-azepino[1,2-a]benzimidazole](/img/structure/B14677675.png)
![1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14677679.png)
![Methyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate](/img/structure/B14677680.png)




![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene)](/img/structure/B14677700.png)
![[(4r,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate](/img/structure/B14677703.png)



